molecular formula C16H20N4O2S B2381564 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2195880-64-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2381564
CAS No.: 2195880-64-7
M. Wt: 332.42
InChI Key: TYNLHANKRSETLD-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)13-5-3-4-12(10-13)15(21)20-8-6-14(7-9-20)22-16-18-17-11-23-16/h3-5,10-11,14H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLHANKRSETLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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